molecular formula C9H6ClIN2O B11828265 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

Cat. No.: B11828265
M. Wt: 320.51 g/mol
InChI Key: ZRWUCCVNRRBIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine is a heterocyclic compound with the molecular formula C9H6ClIN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of chlorine, iodine, and methoxy groups attached to the naphthyridine core, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine typically involves the introduction of chlorine, iodine, and methoxy groups onto the naphthyridine core. One common method includes the use of halogenation reactions where chlorine and iodine are introduced through electrophilic substitution reactions. The methoxy group can be introduced via nucleophilic substitution reactions using methanol as a reagent .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition or activation of these molecular targets, leading to various biological outcomes .

Comparison with Similar Compounds

  • 8-Chloro-3-methoxy-1,7-naphthyridine
  • 8-Chloro-3-iodo-1,7-naphthyridine
  • 3-Iodo-4-methoxy-1,7-naphthyridine

Comparison: 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific research applications .

Properties

Molecular Formula

C9H6ClIN2O

Molecular Weight

320.51 g/mol

IUPAC Name

8-chloro-3-iodo-4-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H6ClIN2O/c1-14-8-5-2-3-12-9(10)7(5)13-4-6(8)11/h2-4H,1H3

InChI Key

ZRWUCCVNRRBIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=NC=C1I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.